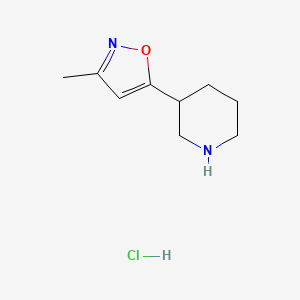![molecular formula C11H24ClNO B1455167 4-[(3-Methylbutoxy)methyl]piperidine hydrochloride CAS No. 1171432-92-0](/img/structure/B1455167.png)
4-[(3-Methylbutoxy)methyl]piperidine hydrochloride
Overview
Description
4-[(3-Methylbutoxy)methyl]piperidine hydrochloride, also known as MPMPH, is a chemical compound that belongs to the class of piperidine derivatives. It is a white crystalline powder that is soluble in water and has a molecular weight of 249.77 g/mol. MPMPH has been the subject of extensive scientific research due to its potential applications in various fields, including medicine, pharmacology, and organic chemistry.
Scientific Research Applications
Metabolic Activity and Obesity Treatment
Piperidine derivatives have been explored for their effects on metabolic activity and potential applications in obesity treatment. Studies have shown that certain piperidine compounds can reduce food intake and weight gain in obese rats by affecting free fatty acid concentrations (Massicot, Steiner, & Godfroid, 1985). This suggests that piperidine derivatives, including potentially "4-[(3-Methylbutoxy)methyl]piperidine hydrochloride," could be investigated for their metabolic effects and utility in addressing obesity.
Neuropharmacology and Feeding Behavior
Further research into piperidine compounds has indicated their effect on feeding behavior, with the first non-amphetamine substance showing low toxicity and no psychotropic activity, affecting the satiety center and reducing obesity in mice (Massicot, Thuillier, & Godfroid, 1984). This highlights a potential application in neuropharmacology, particularly in the development of treatments targeting eating disorders or obesity without the side effects associated with amphetamines.
Energy Expenditure and Thermogenic Effect
The compound PM 170, chemically unrelated to amphetamine but part of the piperidine family, was studied for its thermogenic effect, increasing energy expenditure in rats. This suggests that piperidine derivatives might influence resting metabolic rate by affecting mitochondrial oxygen consumption (Massicot, Ricquier, Godfroid, & Apfelbaum, 1985). Such findings underscore the potential of piperidine derivatives in developing treatments for metabolic disorders.
Antifungal and Analgesic Activities
Synthesis studies on piperidine derivatives have explored their biological activities, including analgesic, local anesthetic, and antifungal properties. Certain derivatives displayed significant activity, suggesting a route for developing new analgesic or antifungal agents (Rameshkumar et al., 2003).
Molecular Structure and Chemical Synthesis
The molecular structure of piperidine derivatives, including those with spiro-piperidine motifs, has been a focus of research, enabling the tailoring of these compounds for specific applications. Such studies facilitate the development of new materials with potential applications in medicinal chemistry and material science (Khan et al., 2013).
properties
IUPAC Name |
4-(3-methylbutoxymethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO.ClH/c1-10(2)5-8-13-9-11-3-6-12-7-4-11;/h10-12H,3-9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXVAXKMOFIASGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOCC1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Methylbutoxy)methyl]piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



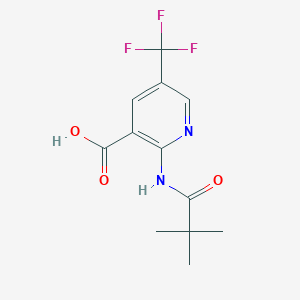
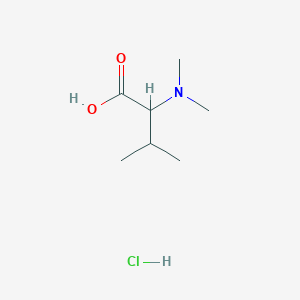
![5-[2-(5-Methoxy-1H-indol-3-yl)-2-oxo-ethylidene]-3-phenyl-2-thioxo-thiazolidin-4-one](/img/structure/B1455086.png)
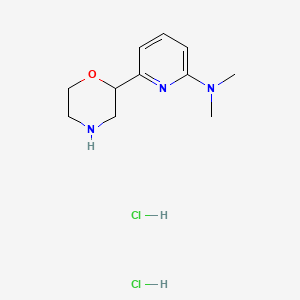
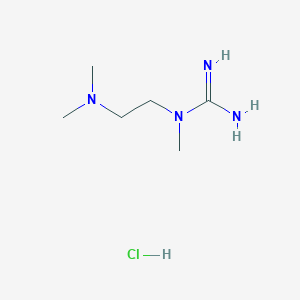
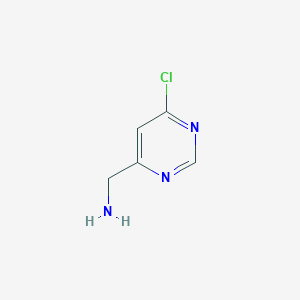
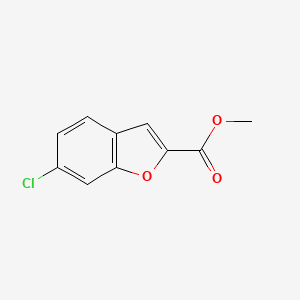
![4-(6-Methylpyridin-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1455092.png)
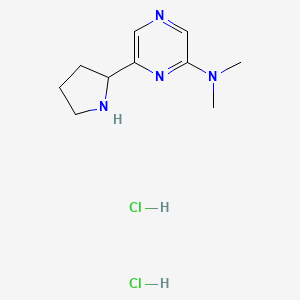
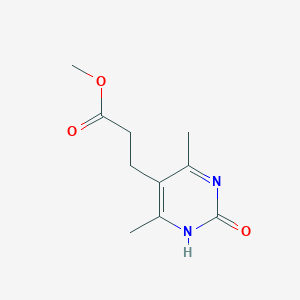
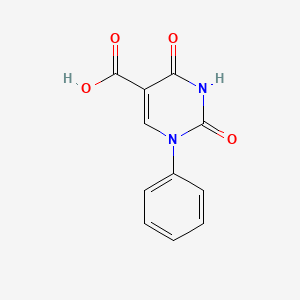
![9,10-Dihydro-9,10-[3,4]thiophenoanthracene](/img/structure/B1455104.png)
![5-Chloro-6-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1455105.png)
